REACTION_CXSMILES
|
[CH:1]1([NH:7][CH2:8][CH:9]([O:11][C:12](=[O:19])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH3:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])([O-])=O.[K+].[K+].[CH2:26](I)[CH3:27]>ClCCCl>[C:12]([O:11][CH:9]([CH3:10])[CH2:8][N:7]([CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:26][CH3:27])(=[O:19])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2.3|
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NCC(C)OC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
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C(C)I
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture heated at 60° C. for another 24 hours
|
Duration
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24 h
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
|
WASH
|
Details
|
washed 5% methanol-DCM
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Type
|
CONCENTRATION
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Details
|
The filtrate was concentrated
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Type
|
CUSTOM
|
Details
|
the crude material was purified by Combiflash® chromatography
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Type
|
WASH
|
Details
|
eluting with 6-7% methanol/DCM
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC(CN(CC)C1CCCCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |